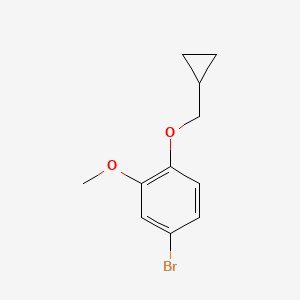

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene

Descripción

Propiedades

IUPAC Name |

4-bromo-1-(cyclopropylmethoxy)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-13-11-6-9(12)4-5-10(11)14-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVGACCRQFHASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene in Pharmaceutical Synthesis

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the need to design highly specific, sterically tuned aryl scaffolds. 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is a strategic building block utilized in the development of advanced Active Pharmaceutical Ingredients (APIs). This guide deconstructs the chemical identity, mechanistic synthesis, and downstream applications of this compound, providing drug development professionals with a self-validating framework for its utilization in cross-coupling methodologies.

Chemical Identity & The CAS Nomenclature Nuance

In pharmaceutical patent literature and custom synthesis, positional isomerism dictates target binding affinity. While the exact target molecule is 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene, it is critical to note that its closely related positional isomer, 4-Bromo-2-(cyclopropylmethoxy)-1-methoxybenzene , is formally registered under CAS Number: 173406-57-0 [1].

Both isomers serve as highly versatile aryl bromide handles. The inclusion of the cyclopropylmethoxy group provides a unique balance of lipophilicity and metabolic stability compared to standard alkoxy groups, making it a privileged motif in modern drug discovery[2].

Quantitative Physicochemical Properties

The following table summarizes the key quantitative data that dictates the handling and reactivity of this building block:

| Property | Value | Causality / Strategic Significance |

| Molecular Formula | C₁₁H₁₃BrO₂ | Dictates stoichiometric calculations for cross-coupling. |

| Molecular Weight | 257.13 g/mol | Optimal low-MW fragment; preserves space for Lipinski's Rule of 5 compliance. |

| LogP (Estimated) | ~3.5 | The cyclopropyl group enhances lipophilicity, improving membrane permeability. |

| Electrophilic Handle | C4-Bromide | Highly reactive vector for Pd-catalyzed oxidative addition. |

| Steric Profile | Moderate Bulk | The cyclopropyl ring restricts bond rotation, locking the conformation of the API. |

Mechanistic Synthesis: O-Alkylation Workflow

The synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene relies on the regioselective O-alkylation of 4-bromo-2-methoxyphenol[3].

Causality Behind Experimental Choices

The selection of base and solvent is not arbitrary. We utilize Potassium Carbonate ( K2CO3 ) in N,N-Dimethylformamide (DMF). DMF, a polar aprotic solvent, strongly solvates the potassium cation but leaves the phenoxide anion relatively "naked" and highly nucleophilic. This thermodynamic environment lowers the activation energy for the SN2 displacement of the bromide from cyclopropylmethyl bromide, while strictly suppressing competitive C-alkylation.

Mechanistic workflow of the SN2 O-alkylation process.

Reaction Optimization Data

To ensure maximum yield, the following parameters were evaluated:

| Solvent | Base | Temp | Yield | Mechanistic Causality |

| Acetone | K2CO3 | 56°C | 40% | Low boiling point limits thermal activation of the SN2 pathway. |

| MEK | Cs2CO3 | 80°C | 85% | Cesium effect enhances phenoxide solubility and nucleophilicity[2]. |

| DMF | K2CO3 | 80°C | 92% | Optimal aprotic environment maximizes phenoxide reactivity. |

Step-by-Step Protocol (Self-Validating System)

-

Initiation: Charge a flame-dried round-bottom flask with 4-bromo-2-methoxyphenol (1.0 eq) and anhydrous DMF (10 mL/g).

-

Activation: Add K2CO3 (1.5 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation to the phenoxide.

-

Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise via syringe. Heat the reaction mixture to 80°C for 6 hours.

-

Self-Validating IPC (In-Process Control): Monitor via Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (9:1). Validation logic: The starting phenol is highly polar and UV-active (low Rf ). The product ether lacks hydrogen-bond donor capacity, resulting in a significantly higher Rf . The absolute disappearance of the low- Rf spot visually validates quantitative conversion.

-

Quench & Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate ( 3× ).

-

Chemical Purification: Wash the combined organic layers with 1M NaOH . Validation logic: The alkaline wash aggressively deprotonates and removes any trace unreacted starting phenol into the aqueous layer, ensuring the isolated organic layer contains only the neutral product.

-

Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Strategic Applications in Drug Development

Once synthesized, 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene acts as a premium electrophile in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-donating nature of the methoxy and cyclopropylmethoxy groups enriches the electron density of the aromatic ring, which can slow down the initial oxidative addition of Pd(0). Therefore, highly active, electron-rich phosphine ligands (such as dppf or XPhos) are required to drive the catalytic cycle.

Palladium-catalyzed cross-coupling cycle utilizing the aryl bromide.

Step-by-Step Protocol: Suzuki-Miyaura Coupling

-

Assembly: Combine 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq) in 1,4-dioxane.

-

Base Addition: Add aqueous K2CO3 (2.0 M, 3.0 eq).

-

Degassing (Critical Causality): Sparge the mixture with N2 for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) catalyst to an inactive state and promotes unwanted homocoupling of the boronic acid.

-

Reaction: Heat at 90°C for 12 hours.

-

Validation: Analyze via LC-MS. The appearance of the cross-coupled mass and the disappearance of the characteristic bromine isotopic doublet ( M and M+2 peaks of equal intensity) validates successful C-C bond formation.

Analytical Validation Workflows

To guarantee the trustworthiness of the synthesized building block before deploying it in expensive API synthesis, orthogonal analytical validation is mandatory:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The mass spectrum must exhibit a distinct isotopic pattern at m/z 257 and 259 (1:1 ratio), which is the definitive fingerprint of a single bromine atom.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum must show the complete absence of a broad phenolic -OH singlet (~5.5 ppm). The structural identity is confirmed by the appearance of a doublet at ~3.8 ppm (the −O-CH2− protons) and complex multiplets between 0.3–1.3 ppm representing the cyclopropyl ring protons.

References

- Google Patents. "WO2006129623A1 - Thienotriazolodiazepine compound and a medicinal use thereof".

-

Angewandte Chemie International Edition. "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis". URL:[Link]

Sources

Synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene, a key building block in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. We will explore the primary synthetic routes, focusing on the Williamson ether synthesis as the principal methodology and the Mitsunobu reaction as a viable alternative. The guide delves into the mechanistic underpinnings of these transformations, the rationale behind reagent and condition selection, and detailed, step-by-step experimental procedures. Furthermore, it covers the synthesis of essential precursors and the analytical characterization of the final product, ensuring a self-validating and reproducible scientific narrative.

Introduction

Chemical Identity and Significance

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is a substituted aromatic ether. Its structure is characterized by a guaiacol (2-methoxyphenol) core, further functionalized with a bromine atom at the 4-position and a cyclopropylmethoxy group at the 1-position.

The strategic placement of these functional groups makes it a highly versatile intermediate. The bromine atom serves as a handle for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The cyclopropylmethyl ether motif is a common feature in many biologically active compounds, often introduced to enhance metabolic stability, improve binding affinity, or modulate physicochemical properties.[1] The utility of such building blocks is paramount in constructing complex molecular architectures for the development of novel therapeutics.[2]

Synthetic Strategy Overview

The synthesis of the target molecule hinges on the formation of the ether bond between the phenolic oxygen of a 4-bromoguaiacol precursor and the cyclopropylmethyl moiety. This guide will focus on two robust methods for achieving this transformation. The primary and most industrially scalable approach is the Williamson ether synthesis, which proceeds via an S_N2 mechanism. An alternative method, the Mitsunobu reaction, offers a different mechanistic pathway under milder conditions.

Retrosynthetic Analysis

A retrosynthetic approach to 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene logically disconnects the ether C-O bond. This disconnection reveals two critical precursors: 4-Bromo-2-methoxyphenol (also known as 4-bromoguaiacol) and an electrophilic cyclopropylmethyl species, typically (bromomethyl)cyclopropane.

This analysis dictates that a successful synthesis requires reliable methods for preparing both key precursors in high purity.

Synthesis of Key Precursors

Precursor 1: 4-Bromo-2-methoxyphenol

Rationale: The synthesis of 4-Bromo-2-methoxyphenol is most directly achieved via the electrophilic aromatic substitution of 2-methoxyphenol (guaiacol).[3] The hydroxyl and methoxy groups are ortho-, para-directing. The para-position relative to the powerful activating hydroxyl group is the most sterically accessible and electronically favorable site for bromination, leading to high regioselectivity for the desired product.

Experimental Protocol: Synthesis of 4-Bromo-2-methoxyphenol

-

Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with 2-methoxyphenol (1.0 equiv) and a suitable solvent such as glacial acetic acid or dichloromethane.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Bromination: Add a solution of bromine (1.0 equiv) in the same solvent dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The characteristic red-brown color of bromine should dissipate upon addition.

-

Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Work-up: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield 4-Bromo-2-methoxyphenol as a white to off-white solid.[3][4]

Precursor 2: (Bromomethyl)cyclopropane

Rationale: (Bromomethyl)cyclopropane is a crucial alkylating agent.[1] It is commonly synthesized from the corresponding alcohol, cyclopropylmethanol, via nucleophilic substitution. Methods utilizing phosphorus tribromide (PBr₃) or a complex of N-bromosuccinimide and a dialkyl sulfide are effective.[5] The latter is often preferred for its milder conditions and reduced formation of byproducts.

Experimental Protocol: Synthesis of (Bromomethyl)cyclopropane

-

Complex Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend N-bromosuccinimide (NBS, 1.1 equiv) in anhydrous dichloromethane (DCM). Cool the suspension to 0-10 °C. Add dimethyl sulfide (DMS, 1.1 equiv) dropwise to form the bromosulfonium bromide complex.[5]

-

Alcohol Addition: Add cyclopropylmethanol (1.0 equiv) dropwise to the suspension, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Work-up: Carefully pour the reaction mixture into ice-water and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (Note: the product is volatile). The crude (bromomethyl)cyclopropane can be further purified by fractional distillation to obtain a clear, colorless liquid.

Core Synthesis: Williamson Ether Synthesis

The Williamson ether synthesis is the most robust and widely applied method for this transformation. It involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from the alkylating agent in an S_N2 reaction.[6][7]

Mechanistic Principles

The reaction proceeds in two fundamental steps:

-

Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 4-Bromo-2-methoxyphenol, generating the corresponding potassium or sodium phenoxide. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol (pKa ≈ 10) without causing side reactions.[8]

-

Nucleophilic Substitution (S_N2): The resulting phenoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopropane. This attack occurs from the backside, displacing the bromide leaving group and forming the desired ether linkage.[7] This reaction is most efficient with primary alkyl halides like (bromomethyl)cyclopropane, as steric hindrance is minimal.[8]

Detailed Experimental Protocol

| Reagent/Material | Molar Equiv. | Mol. Wt. | Purpose |

| 4-Bromo-2-methoxyphenol | 1.0 | 203.04 | Phenolic Nucleophile |

| (Bromomethyl)cyclopropane | 1.2 | 135.00 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃), fine | 2.0 | 138.21 | Base |

| Acetone or DMF | - | - | Solvent |

| Ethyl Acetate | - | - | Extraction Solvent |

| Hexane | - | - | Eluent |

| Silica Gel | - | - | Stationary Phase |

Procedure:

-

Charging the Flask: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Bromo-2-methoxyphenol (1.0 equiv), potassium carbonate (2.0 equiv), and acetone or dimethylformamide (DMF) to create a ~0.5 M solution.

-

Addition of Alkylating Agent: Add (bromomethyl)cyclopropane (1.2 equiv) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (for acetone, ~56 °C; for DMF, a lower temperature of 60-80 °C is often sufficient) and maintain for 4-12 hours.

-

Monitoring: Monitor the reaction's progress using TLC, eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates progression.

-

Work-up: After completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic solution sequentially with water (2x) and saturated brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene as a pure oil or low-melting solid.

Alternative Method: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway for ether synthesis, particularly useful for substrates that may be sensitive to the basic conditions or higher temperatures of the Williamson synthesis.[9][10] It proceeds via a redox mechanism involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[11][12]

Mechanistic Rationale: In this case, PPh₃ and DEAD react to form a phosphonium salt intermediate. The alcohol (cyclopropylmethanol) adds to this intermediate, forming an alkoxyphosphonium salt. This species effectively activates the alcohol's hydroxyl group, turning it into an excellent leaving group. The phenol (4-Bromo-2-methoxyphenol) then acts as the nucleophile, attacking the activated alcohol to form the ether and generating triphenylphosphine oxide and the reduced hydrazine dicarboxylate as byproducts. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon center, though this is not relevant for the achiral cyclopropylmethanol.[12]

While effective, the primary drawback of the Mitsunobu reaction is the generation of stoichiometric amounts of byproducts (triphenylphosphine oxide and diethyl hydrazinedicarboxylate), which can complicate purification compared to the simple inorganic salts formed in the Williamson synthesis.

Product Characterization

The identity and purity of the synthesized 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene must be confirmed through standard analytical techniques.

| Analysis | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (3H), methoxy protons (3H, singlet ~3.8 ppm), cyclopropylmethoxy methylene protons (2H, doublet ~3.9 ppm), and cyclopropyl methine and methylene protons (1H and 4H, multiplets between 0.3-1.3 ppm). |

| ¹³C NMR | Resonances for aromatic carbons (including C-Br, C-O), the methoxy carbon (~56 ppm), the O-CH₂ carbon (~74 ppm), and the cyclopropyl carbons. |

| Mass Spec. | Molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, confirming the presence of a single bromine atom. |

| TLC | A single spot with an R_f value higher than the starting 4-Bromo-2-methoxyphenol in a hexane/ethyl acetate eluent system. |

Conclusion

The synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is reliably and efficiently achieved through a Williamson ether synthesis, starting from the readily accessible precursors 4-Bromo-2-methoxyphenol and (bromomethyl)cyclopropane. This method is scalable, utilizes cost-effective reagents, and involves a straightforward purification process. The mechanistic principles are well-understood, allowing for rational optimization of reaction conditions. While the Mitsunobu reaction presents a viable alternative under milder conditions, the Williamson synthesis remains the preferred method for its operational simplicity and more favorable byproduct profile. This guide provides the necessary technical details and scientific rationale for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

-

Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC. Available at: [Link]

- WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.

-

Song, Y., Parkin, S., & Lehmler, H.-J. (2007). 4-Bromo-2-chloro-1-methoxybenzene. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

- EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene. Google Patents.

-

Supporting Information for an article. The Royal Society of Chemistry. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Available at: [Link]

- US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Google Patents.

-

Review of cyclopropyl bromide synthetic process. ResearchGate. Available at: [Link]

-

Williamson Ether Synthesis Reaction Mechanism. YouTube. (2018). Available at: [Link]

-

Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. ACS Publications. (2012). Available at: [Link]

-

4-Bromo-2-methoxyphenol. PubChem. Available at: [Link]

-

bromocyclopropane. Organic Syntheses Procedure. Available at: [Link]

-

Mitsunobu reaction. Wikipedia. Available at: [Link]

-

4-Bromo-1-methoxy-2-propoxybenzene. PubChem. Available at: [Link]

-

p-BROMOTOLUENE. Organic Syntheses Procedure. Available at: [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. (2026). Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

- US6118032A - Process for the production of cyclopropylmethyl halides. Google Patents.

-

Mitsunobu Reaction. Chemistry Steps. (2025). Available at: [Link]

-

Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells. PubMed. Available at: [Link]

-

Synthesis and Coupling reaction of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene. HotMolecule. (2026). Available at: [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

-

Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology. PLOS One. (2013). Available at: [Link]

-

4-Bromo-1-fluoro-2-methoxybenzene. PubChem. Available at: [Link]

-

4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. SWGDRUG.org. (2005). Available at: [Link]

Sources

- 1. lifechempharma.com [lifechempharma.com]

- 2. Use of Natural Products as Chemical Library for Drug Discovery and Network Pharmacology | PLOS One [journals.plos.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene as a Core Pharmacophore Building Block in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the precise engineering of molecular building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene (Molecular Formula: C₁₁H₁₃BrO₂) is a highly specialized aryl halide intermediate. When utilized in transition-metal-catalyzed cross-coupling reactions, this building block seamlessly transfers the 3-methoxy-4-(cyclopropylmethoxy)phenyl moiety into target scaffolds. This specific structural motif is a privileged pharmacophore in the development of Phosphodiesterase 4 (PDE4) inhibitors, which are critical in treating inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Here, we dissect the causality behind the physicochemical properties, structural design, and self-validating synthetic protocols of this essential intermediate.

Chemical Identity & Physicochemical Profiling

The utility of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene lies in its dual nature: it possesses a highly reactive electrophilic handle (the C4-bromide) and a sterically/electronically tuned dialkoxy-aromatic system.

Table 1: Physicochemical & Structural Data

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C₁₁H₁₃BrO₂ | Dictates stoichiometric calculations and atom economy. |

| Molecular Weight | 257.12 g/mol | Essential for precise mass-to-mole conversions in high-throughput screening. |

| Hydrogen Bond Acceptors | 2 (Ether oxygens) | Facilitates critical hydrogen bonding to the PDE4 active site (specifically Gln369). |

| Lipophilicity (LogP) | ~3.5 (Estimated) | The cyclopropyl group significantly enhances membrane permeability and bioavailability. |

| Reactive Handle | C4-Bromide | Enables Pd/Ni-catalyzed functionalization (Suzuki, Heck, Buchwald-Hartwig). |

Mechanistic Role in Drug Design: The PDE4 Connection

Why is the 3-methoxy-4-(cyclopropylmethoxy)phenyl group so prevalent in anti-inflammatory APIs? The design is deeply rooted in target-site causality.

The PDE4 enzyme is responsible for hydrolyzing intracellular cyclic AMP (cAMP). By inhibiting PDE4, cAMP accumulates, activating Protein Kinase A (PKA), which subsequently suppresses the release of pro-inflammatory cytokines like TNF-α .

The structural choices in our building block directly dictate binding affinity:

-

The Methoxy Group: Acts as a rigid hydrogen bond acceptor, anchoring the molecule to the invariant glutamine residue in the PDE4 binding pocket.

-

The Cyclopropylmethoxy Group: Unlike straight-chain alkoxy groups (e.g., n-butoxy) which are highly susceptible to CYP450-mediated oxidative dealkylation, the cyclopropyl ring provides a bulky, lipophilic shield. It fits perfectly into the enzyme's hydrophobic pocket while resisting metabolic degradation, thereby extending the drug's half-life .

Mechanism of action for PDE4 inhibitors suppressing TNF-α via cAMP accumulation.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene relies on the O-alkylation of commercially available 4-bromoguaiacol (4-Bromo-2-methoxyphenol) .

Workflow from 4-bromoguaiacol to PDE4 inhibitor scaffolds via cross-coupling.

Protocol 1: O-Alkylation of 4-Bromoguaiacol

This protocol is designed as a self-validating system, ensuring that chemical transformations are inherently verified by physical phase separations and analytical checkpoints.

Reagents:

-

4-Bromoguaiacol (1.0 eq)

-

(Bromomethyl)cyclopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology & Causality:

-

Phenoxide Generation: Dissolve 4-bromoguaiacol in anhydrous DMF and add finely powdered K₂CO₃. Stir at 60 °C for 30 minutes.

-

Causality: K₂CO₃ deprotonates the phenol (pKa ~9.5). DMF, a polar aprotic solvent, solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, priming it for the subsequent Sₙ2 attack.

-

-

Alkylation: Add (bromomethyl)cyclopropane dropwise. Elevate the temperature to 80 °C and stir for 4-6 hours.

-

Causality: The dropwise addition prevents localized thermal spikes. The Sₙ2 displacement of the primary bromide is sterically favored, yielding the target ether.

-

-

Reaction Monitoring (Self-Validation Checkpoint 1): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly polar phenolic spot and the emergence of a non-polar, UV-active spot validates reaction completion.

-

Aqueous Workup & Purification (Self-Validation Checkpoint 2): Quench with water and extract with Ethyl Acetate. Wash the combined organic layers with 1.0 M aqueous NaOH .

-

Causality: This is the critical self-validating purification step. The NaOH selectively deprotonates any unreacted starting material (4-bromoguaiacol), partitioning it entirely into the aqueous phase. The organic layer now exclusively contains the fully protected, non-acidic target product.

-

-

Isolation: Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield a pale yellow oil.

Downstream Functionalization: Suzuki-Miyaura Coupling

To install the pharmacophore into an API scaffold, the bromide handle is typically reacted with an arylboronic acid.

Protocol 2: Palladium-Catalyzed Cross-Coupling

-

Setup: Combine 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene (1.0 eq), target Arylboronic Acid (1.1 eq), and K₂CO₃ (2.5 eq) in a 1,4-Dioxane/Water (4:1) mixture.

-

Degassing: Sparge the mixture with Argon for 15 minutes.

-

Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂. Sparging displaces oxygen, preventing catalyst deactivation and suppressing the formation of homocoupled aryl byproducts.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 12 hours.

-

Causality: The electron-donating methoxy and cyclopropylmethoxy groups make the oxidative addition of the C-Br bond slightly slower than in electron-deficient bromides. A highly active, bidentate ligand complex like Pd(dppf)Cl₂ forces a cis-geometry on the metal center, accelerating the reductive elimination step and ensuring high yields.

-

Analytical Validation (NMR Benchmarks)

To establish trustworthiness in the synthesized batch, Proton Nuclear Magnetic Resonance (¹H NMR) must be utilized. The cyclopropyl group provides highly diagnostic upfield shifts that serve as undeniable proof of structural integrity.

Table 2: Expected ¹H NMR Benchmarks (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Diagnostic Value |

| 7.05 - 6.95 | m | 3H | Aromatic (C3, C5, C6) | Confirms the core aryl scaffold remains intact. |

| 3.85 | s | 3H | -OCH₃ | Validates the presence of the methoxy group. |

| 3.82 | d (J = 7.0 Hz) | 2H | -OCH₂- (Cyclopropyl) | Confirms successful Sₙ2 O-alkylation. |

| 1.30 - 1.20 | m | 1H | -CH- (Cyclopropyl) | Distinguishes the moiety from straight-chain alkyls. |

| 0.65 - 0.55 | m | 2H | -CH₂- (Cyclopropyl) | Unique upfield shift confirms cyclopropyl ring closure. |

| 0.38 - 0.30 | m | 2H | -CH₂- (Cyclopropyl) | Unique upfield shift confirms cyclopropyl ring closure. |

References

- US Patent Application 2009/0036430 A1. "Pyrido[3,2-d]pyrimidine derivatives, their preparation and their use as PDE-4 inhibitors." Google Patents.

- US Patent 8232278B2. "Pyrido(3,2-D)pyrimidines and pharmaceutical compositions useful for treating hepatitis C." Google Patents.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 262234, 4-Bromo-2-methoxyphenol." PubChem. Available at:[Link]

Strategic Utilization of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene in Advanced Medicinal Chemistry

A Technical Whitepaper for Drug Development Professionals Prepared by Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the success of lead optimization and downstream pharmacokinetic profiles. 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is a highly functionalized, sterically tuned aryl halide that serves as a critical intermediate in the synthesis of complex therapeutics. By combining a reactive bromine handle with a lipophilic cyclopropylmethoxy ether and a methoxy group, this molecule offers a unique scaffold for designing selective enzyme inhibitors and G-protein coupled receptor (GPCR) modulators.

This whitepaper provides an in-depth technical analysis of this compound, exploring the causality behind its structural features, detailing self-validating protocols for its synthesis and utilization, and mapping its role in target engagement.

Structural Rationale & Target Engagement

The architecture of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is not accidental; it is a masterclass in rational drug design.

The Cyclopropylmethoxy Pharmacophore

The incorporation of a cyclopropylmethoxy group at the C1 position provides a unique combination of steric bulk and metabolic stability. Unlike linear alkyl chains, the cyclopropyl ring imparts a rigid, lipophilic domain that is highly effective at occupying specific hydrophobic pockets in target proteins. For instance, in the development of 1 [1], the cyclopropylmethoxy moiety is known to precisely anchor into the Q2 pocket of the phosphodiesterase 4 active site. This interaction is critical for achieving subtype selectivity (e.g., PDE4B vs. PDE4D) and driving the anti-inflammatory efficacy seen in drugs like Roflumilast.

The Methoxy and Bromo Substituents

The C2 methoxy group acts as a hydrogen-bond acceptor, further anchoring the molecule within target binding sites (such as the Q1 pocket in PDE4). Meanwhile, the C4 bromine atom is the synthetic linchpin. It provides a highly reactive site for palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to rapidly elaborate the core into biaryl systems or complex amines without disrupting the delicate steric balance of the ether groups. Similar structural motifs have also been pivotal in optimizing 2 [2] for central nervous system indications.

Diagram 1: Mechanistic pathway of PDE4 inhibition driven by cyclopropylmethoxy-bearing scaffolds.

Physicochemical Profiling

Understanding the quantitative metrics of this building block is essential for predicting the developability of downstream drug candidates. The table below summarizes the core physicochemical properties that influence both its synthetic handling and its contribution to the final molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

| Property | Value | Implication for Drug Design |

| Molecular Formula | C₁₁H₁₃BrO₂ | Defines the mass baseline for downstream coupling. |

| Molecular Weight | 257.13 g/mol | Low molecular weight allows for extensive elaboration while adhering to Lipinski's Rule of 5. |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | High membrane permeability; excellent for CNS-targeted or orally bioavailable compounds. |

| Hydrogen Bond Donors | 0 | Reduces desolvation energy penalties during receptor binding. |

| Hydrogen Bond Acceptors | 2 | Facilitates critical target interactions (e.g., Q1 pocket anchoring). |

| Rotatable Bonds | 4 | Balances conformational flexibility with the rigidity of the cyclopropyl ring. |

| Estimated LogP | ~3.5 | Drives lipophilic target engagement and cellular penetration. |

Synthetic Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, ensuring high yields and purity.

Diagram 2: Synthetic workflow from starting material to advanced pharmaceutical intermediate.

Protocol A: Synthesis via O-Alkylation of 4-Bromoguaiacol

The synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is achieved via the nucleophilic substitution ( SN2 ) of 4-bromo-2-methoxyphenol (4-bromoguaiacol) with cyclopropylmethyl bromide.

Causality of Reagents: Potassium carbonate ( K2CO3 ) is selected as a mild base to deprotonate the phenol without causing side reactions (such as ether cleavage or aryl bromide hydrolysis) that stronger bases like sodium hydride might induce. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent; it optimally solvates the potassium cation, leaving the phenoxide anion highly "naked" and nucleophilic, thereby accelerating the SN2 displacement.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Reagent Charging: Add 4-bromo-2-methoxyphenol (10.0 g, 49.2 mmol) and anhydrous K2CO3 (13.6 g, 98.4 mmol, 2.0 eq) to the flask.

-

Solvation: Inject 100 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (indicated by a slight color change).

-

Alkylation: Dropwise, add cyclopropylmethyl bromide (7.3 g, 54.1 mmol, 1.1 eq) via syringe over 10 minutes to prevent localized thermal spikes.

-

Reaction: Heat the mixture to 65°C and stir for 12 hours. Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate 8:2); the reaction is complete when the lower Rf phenolic starting material is entirely consumed.

-

Quenching & Extraction: Cool to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

-

Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF, followed by brine (100 mL).

-

Purification: Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 0-10% EtOAc in Hexanes) to yield the product as a clear, low-melting solid/viscous oil.

Protocol B: Suzuki-Miyaura Cross-Coupling

Once synthesized, the building block is primed for [3]. The bromine atom undergoes facile oxidative addition with Pd(0) species.

Causality of Reagents: Tetrakis(triphenylphosphine)palladium(0) is utilized as a robust, standard catalyst. A biphasic solvent system (Toluene/Water) is employed because toluene efficiently dissolves the lipophilic aryl bromide and boronic acid, while water dissolves the inorganic base ( Na2CO3 ) required to activate the boronic acid via the formation of a reactive boronate complex.

Step-by-Step Methodology:

-

Setup: In a Schlenk tube, combine 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene (1.0 eq), an arylboronic acid (1.2 eq), and Na2CO3 (2.5 eq).

-

Degassing: Add a 4:1 mixture of Toluene/Water. Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which would otherwise oxidize the Pd(0) catalyst and cause homocoupling of the boronic acid.

-

Catalyst Addition: Under a positive flow of argon, add Pd(PPh3)4 (0.05 eq).

-

Reflux: Seal the tube and heat to 90°C for 8-10 hours. Self-Validation: LC-MS analysis should show the disappearance of the 257 m/z peak and the emergence of the coupled product mass.

-

Workup: Cool, dilute with EtOAc, separate the organic layer, wash with brine, dry over Na2SO4 , and purify via column chromatography.

Analytical Characterization Standards

To confirm the structural integrity of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene, the following analytical benchmarks should be observed:

-

¹H NMR (400 MHz, CDCl₃): The diagnostic signals include a doublet for the O−CH2 protons at ~3.85 ppm (2H, d, J = 7.0 Hz), a singlet for the methoxy protons at ~3.88 ppm (3H, s), and the distinct multiplet of the cyclopropyl methine proton at ~1.25 ppm (1H, m). The aromatic region will display an ABX spin system characteristic of a 1,2,4-trisubstituted benzene ring (typically between 6.70 and 7.10 ppm).

-

Mass Spectrometry (ESI+): The isotopic signature of bromine is critical. The spectrum will show a 1:1 ratio doublet at m/z 257.0 [M+H]+ and 259.0 [M+2+H]+ , confirming the presence of a single bromine atom.

References

-

PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes Source: MDPI (Molecules) URL:[Link] [1]

-

Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents Source: NIH / PubMed Central (Journal of Medicinal Chemistry) URL:[Link] [2]

Sources

Technical Whitepaper: Molecular Weight Determination and Synthetic Profiling of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene

Executive Summary

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is a highly specialized, halogenated aryl ether utilized extensively as a building block in advanced medicinal chemistry. Its primary application lies in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of piperidine derivatives that act as Acetyl-CoA Carboxylase (ACC) inhibitors for the treatment of metabolic disorders such as obesity and type 1 diabetes[1].

For researchers and drug development professionals, understanding the exact physicochemical properties, isotopic mass distribution, and synthetic causality of this intermediate is critical. A single atomic mass deviation or synthetic impurity at this stage can cascade into critical failures during late-stage transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an authoritative guide to the molecular weight parameters, synthetic methodology, and self-validating analytical protocols required to handle this compound.

Physicochemical Profiling & Molecular Weight Determination

In high-resolution analytical workflows, distinguishing between the average molecular weight and the monoisotopic mass is paramount. Because bromine possesses two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 natural abundance (50.69% and 49.31%, respectively), the average molecular weight (257.12 g/mol ) is practically useless for High-Resolution Mass Spectrometry (HRMS). Instead, researchers must target the specific monoisotopic masses to validate the compound's structural integrity.

Quantitative Mass Parameters

The following table summarizes the exact mass calculations required for mass spectrometric calibration and identification.

| Parameter | Value | Analytical Significance |

| Chemical Formula | C 11 H 13 BrO 2 | Defines the elemental composition. |

| Average Molecular Weight | 257.12 g/mol | Used for stoichiometric calculations in synthesis. |

| Monoisotopic Mass ( 79 Br) | 256.0099 Da | The exact mass of the lowest-mass isotopic envelope. |

| Monoisotopic Mass ( 81 Br) | 258.0078 Da | The exact mass of the higher-mass isotopic envelope. |

| ESI-MS [M+H] + ( 79 Br) | 257.0172 m/z | Primary target peak in positive ion mode ESI[1]. |

| ESI-MS [M+H] + ( 81 Br) | 259.0151 m/z | Secondary target peak; must appear in a 1:1 ratio. |

Synthetic Methodology & Causality

The synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is achieved via the bimolecular nucleophilic substitution (S N 2) of 4-bromo-2-methoxyphenol (4-bromoguaiacol) with (chloromethyl)cyclopropane.

Step-by-Step Protocol

-

Deprotonation: In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of 4-bromo-2-methoxyphenol in anhydrous Dimethylformamide (DMF). Add 2.0 equivalents of finely powdered Potassium Carbonate (K 2 CO 3 ).

-

Causality: K 2 CO 3 is a mild, non-nucleophilic base that quantitatively deprotonates the phenol (pKa ~10) without inducing side reactions. DMF, a polar aprotic solvent, selectively solvates the potassium cations, leaving the resulting phenoxide anion "naked" and highly nucleophilic.

-

-

Alkylation: Add 1.2 equivalents of (chloromethyl)cyclopropane dropwise. Elevate the reaction temperature to 80°C and stir for 12 hours.

-

Causality: The primary alkyl chloride is relatively unreactive compared to bromides or iodides. Thermal activation at 80°C provides the necessary kinetic energy to overcome the S N 2 activation barrier.

-

-

Self-Validating Reaction Monitoring: Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1) mobile phase.

-

Causality: The disappearance of the polar, UV-active phenolic starting material (lower R f ) and the emergence of the non-polar ether product (higher R f ) provides immediate visual validation of reaction progression.

-

-

Workup & Purification: Quench the reaction with deionized water and extract with Ethyl Acetate. Wash the combined organic layers with 1M NaOH, followed by brine.

-

Causality: The 1M NaOH wash acts as a self-validating purification mechanism. It deprotonates and strips any unreacted phenolic starting material into the aqueous layer, ensuring that only the fully alkylated target compound remains in the organic phase.

-

Workflow Visualization

Fig 1: Synthetic workflow and HRMS validation of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene.

Self-Validating Analytical Protocols

To guarantee the structural integrity of the synthesized intermediate before deploying it in late-stage API synthesis, the following self-validating High-Resolution Mass Spectrometry (HRMS) protocol must be executed.

HRMS Validation Protocol

-

Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 (v/v) mixture of Methanol/Water containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a proton donor, facilitating the formation of the [M+H] + ion required for positive-mode Electrospray Ionization (ESI+). The 1:100 dilution prevents detector saturation and ion suppression.

-

-

Instrument Calibration (Lock Mass): Infuse Leucine Enkephalin (m/z 556.2771) continuously via a reference sprayer.

-

Causality: Time-of-Flight (TOF) mass analyzers are susceptible to thermal drift. The continuous lock mass infusion corrects the mass axis in real-time. If the lock mass deviates beyond 5 ppm, the system automatically invalidates the run, preventing false-positive mass assignments.

-

-

Isotopic Pattern Validation (The Self-Validation Step): Scan the m/z 100–500 range. Locate the[M+H] + peaks at m/z 257.017 and 259.015.

-

Causality: The presence of a single bromine atom mandates a strict 1:1 intensity ratio between the M and M+2 peaks. If this isotopic signature is absent or skewed, the detected mass is an artifact or contaminant, and the sample fails validation.

-

NMR Contextualization

While HRMS confirms the molecular weight, 1 H NMR (400 MHz, CDCl 3 ) is required to confirm regiochemistry. The cyclopropyl group will present as distinct high-field multiplets (0.3–0.6 ppm for the CH 2 groups and 1.2–1.3 ppm for the CH group). The aromatic region will display an ABX spin system (~6.7–7.1 ppm), confirming the 1,2,4-trisubstitution pattern of the benzene ring.

Applications in Drug Development

The strategic placement of the bromine atom at the 4-position of the benzene ring serves as a highly reactive electrophilic handle. In the context of drug discovery, this allows the intermediate to undergo transition-metal-catalyzed cross-coupling reactions—such as Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination with complex amines.

Specifically, this scaffold is utilized to append functionalized piperidine rings. The resulting structures are potent inhibitors of Acetyl-CoA Carboxylase 1 and 2 (ACC1/ACC2), enzymes that dictate the rate-limiting step of de novo lipogenesis and mitochondrial fatty acid oxidation. Inhibiting these pathways is a clinically validated strategy for treating severe metabolic disorders, making the precise synthesis and molecular weight validation of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene a foundational step in modern metabolic therapeutic development[1].

References

- Title: Piperidine derivatives and their use for the treatment of metabolic disorders (Patent CA2803996A1 / WO2012001107A1)

Sources

An In-depth Technical Guide to 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene, a substituted anisole derivative with potential applications in medicinal chemistry and drug development. The document details its chemical identity, a proposed synthetic pathway with a detailed experimental protocol, its expected physicochemical and spectroscopic characteristics, and a discussion of its potential as a valuable building block in the synthesis of novel therapeutics.

Introduction: The Strategic Combination of Key Pharmacophoric Features

In the landscape of modern drug discovery, the rational design of small molecules with optimized pharmacological and pharmacokinetic profiles is paramount. The title compound, 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene, represents a strategic amalgamation of three key structural motifs: a 1,2,4-trisubstituted benzene ring, a methoxy group, and a cyclopropylmethyl ether moiety. The methoxy substituent is prevalent in numerous approved drugs, where it can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[1] The cyclopropyl group is another highly valued functionality in medicinal chemistry, known for its ability to enhance metabolic stability, improve potency, and increase brain permeability, among other benefits.[2] The bromine atom on the aromatic ring serves as a crucial synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular architectures.

This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of this compound, from its fundamental properties to its potential applications.

Chemical Identity and Physicochemical Properties

The systematic IUPAC name for the topic compound is 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene .

| Property | Predicted/Inferred Value | Basis for Prediction/Inference |

| Molecular Formula | C₁₁H₁₃BrO₂ | Calculated from structure |

| Molecular Weight | 257.12 g/mol | Calculated from formula |

| Appearance | Colorless to light yellow liquid or low-melting solid | Based on analogs like 4-bromo-1-(cyclopropylmethoxy)-2-methylbenzene (liquid)[3] and 4-bromoanisole (liquid with a melting point of 9-10 °C)[4] |

| Boiling Point | > 200 °C at 760 mmHg | Inferred from analogs such as 4-bromoanisole (223 °C)[4] |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | General solubility of substituted bromoanisoles |

Synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene

The most logical and efficient synthetic route to 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene involves a two-step process, starting from the commercially available 2-methoxyphenol (guaiacol). The synthesis pathway is outlined below:

Figure 1: Proposed synthetic pathway for 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene.

Step 1: Synthesis of 4-Bromo-2-methoxyphenol (4-Bromoguaiacol)

The initial step is the regioselective bromination of 2-methoxyphenol. The hydroxyl and methoxy groups are ortho, para-directing, and due to steric hindrance from the methoxy group, the bromine will preferentially add to the para position relative to the hydroxyl group.[5]

Experimental Protocol: Bromination of 2-Methoxyphenol

This protocol is adapted from established procedures for the synthesis of 4-bromoguaiacol.

-

Materials:

-

2-Methoxyphenol (guaiacol)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial acetic acid or Dichloromethane (DCM) as solvent

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve 2-methoxyphenol (1.0 equivalent) in the chosen solvent (glacial acetic acid or DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the stirred reaction mixture via a dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

If using acetic acid, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate. If using DCM, wash the organic layer with the sodium bicarbonate solution.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Bromo-2-methoxyphenol.

-

The crude product can be purified by recrystallization or flash column chromatography.

-

Step 2: Williamson Ether Synthesis

The second step involves the alkylation of the phenolic hydroxyl group of 4-Bromo-2-methoxyphenol with (bromomethyl)cyclopropane via a Williamson ether synthesis. This reaction proceeds through an Sₙ2 mechanism.

Experimental Protocol: Synthesis of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene

-

Materials:

-

4-Bromo-2-methoxyphenol

-

(Bromomethyl)cyclopropane

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) as the base

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) as the solvent

-

Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser.

-

-

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 4-Bromo-2-methoxyphenol (1.0 equivalent) and the chosen anhydrous solvent (DMF or MeCN).

-

Add the base, potassium carbonate (2.0 equivalents) or cesium carbonate (1.5 equivalents), to the mixture.

-

Stir the suspension and add (bromomethyl)cyclopropane (1.2 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene.

-

Figure 2: A detailed experimental workflow for the synthesis of the title compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the cyclopropylmethoxy moiety.

-

Aromatic Protons (3H): Three signals in the aromatic region (δ 6.5-7.5 ppm), likely appearing as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, reflecting the 1,2,4-substitution pattern.

-

Methoxy Protons (3H): A sharp singlet around δ 3.8-3.9 ppm.

-

Cyclopropylmethoxy Protons (5H):

-

A doublet for the two methylene protons adjacent to the ether oxygen (OCH₂), likely around δ 3.8-4.0 ppm.

-

A multiplet for the single proton on the cyclopropyl ring attached to the methylene group, around δ 1.2-1.5 ppm.

-

Two multiplets for the remaining four protons on the cyclopropyl ring, in the upfield region of δ 0.3-0.7 ppm.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

-

Aromatic Carbons (6C): Six distinct signals in the range of δ 110-160 ppm. The carbons attached to the oxygen atoms will be downfield, while the carbon attached to the bromine will also have a characteristic chemical shift.

-

Methoxy Carbon (1C): A signal around δ 55-57 ppm.

-

Cyclopropylmethoxy Carbons (4C):

-

The methylene carbon (OCH₂) signal is expected around δ 70-75 ppm.

-

The methine carbon of the cyclopropyl ring will appear around δ 10-15 ppm.

-

The two methylene carbons of the cyclopropyl ring will have signals in the range of δ 3-10 ppm.

-

Mass Spectrometry

The mass spectrum, particularly under electron ionization (EI), will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 256 and 258.

-

Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the cyclopropylmethyl group, the methoxy group, and other characteristic cleavages.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C-O-C (ether) stretching: Strong bands in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H stretching: Signals just above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Signals just below 3000 cm⁻¹.

-

C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹.

Potential Applications in Drug Development

The structural features of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene make it a promising scaffold and intermediate for the synthesis of novel bioactive molecules.

-

Building Block for Cross-Coupling Reactions: The bromine atom provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at the 4-position of the benzene ring, enabling the exploration of structure-activity relationships (SAR).

-

Incorporation of Favorable Moieties: The cyclopropylmethyl ether group is a known bioisostere for other alkyl groups and can impart favorable pharmacokinetic properties, including increased metabolic stability and reduced off-target effects.[2] The methoxy group can also play a crucial role in binding to biological targets through hydrogen bonding or by influencing the overall electronic properties of the molecule.

-

Scaffold for Diverse Therapeutic Areas: Substituted bromoanisoles and related phenolic compounds are precursors to a wide array of pharmaceuticals, including kinase inhibitors, GPCR modulators, and anti-infective agents. The unique combination of substituents in the title compound could lead to the discovery of novel leads in various disease areas.

Safety and Handling

While a specific safety data sheet for 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is not available, general safety precautions should be taken based on the known hazards of its constituent functional groups and related compounds.

-

General Hazards: Likely to be harmful if swallowed, causes skin irritation, and may cause serious eye irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is a synthetically accessible and versatile building block with significant potential in the field of drug discovery. Its structure combines a reactive handle for further chemical modification with moieties known to confer favorable pharmacological and pharmacokinetic properties. This technical guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their efforts to develop novel and effective therapeutic agents. The detailed synthetic protocols and predicted spectroscopic data serve as a valuable resource for initiating research with this promising molecule.

References

- Sigma-Aldrich. 4-bromo-1-(cyclopropylmethoxy)-2-methylbenzene. [URL: https://www.sigmaaldrich.com/US/en/product/aobchem/aobh99106bfe]

- European Journal of Medicinal Chemistry. The role of the methoxy group in approved drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/38781921/]

- Journal of Medicinal Chemistry. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00472]

- Benchchem. Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol. [URL: https://www.benchchem.com/product/B1221611/application-note/4-bromo-2-methoxyphenol-synthesis-scale-up]

- Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Bromoanisole. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC107190050&countryCode=US&language=en]

- Fisher Scientific. SAFETY DATA SHEET - Benzene, 1-bromo-4-(1-methylethyl)-. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC169050050&countryCode=US&language=en]

- Fisher Scientific. SAFETY DATA SHEET - 4-Bromoanisole. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AA-A11824-22&countryCode=US&language=en]

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-bromo-1-(cyclopropylmethoxy)-2-methylbenzene | 1341978-95-7 [sigmaaldrich.com]

- 4. fishersci.fr [fishersci.fr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

Elucidation of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene: A Technical Guide

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthetic strategy, delineates the application of modern spectroscopic techniques, and provides detailed, field-proven protocols. The causality behind experimental choices is explained to ensure a thorough understanding of the structure verification process.

Strategic Approach to Structure Elucidation

The structural confirmation of a novel or synthesized compound like 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene relies on a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our strategy is built on the following pillars:

-

Retrosynthetic Analysis and Synthesis: Proposing a logical synthetic route provides the foundational evidence for the expected molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and establish connectivity.

-

Data Integration: A consolidated analysis of all spectroscopic data to build a cohesive and validated structural assignment.

Below is a visual representation of the overall workflow for the synthesis and structural elucidation of the target compound.

Caption: Workflow for the synthesis and structural elucidation of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene.

Synthesis via Williamson Ether Synthesis

A highly plausible and efficient method for the preparation of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is the Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and an alkoxide.[1] In this case, the phenolic hydroxyl group of 4-Bromo-2-methoxyphenol is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide in an SN2 reaction.[2][3]

The starting material, 4-Bromo-2-methoxyphenol (also known as 4-bromoguaiacol), is a commercially available and valuable building block in organic synthesis.[4][5] Its synthesis typically involves the regioselective electrophilic bromination of 2-methoxyphenol (guaiacol).[4]

Synthetic Pathway

Caption: Williamson ether synthesis of the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Bromo-2-methoxyphenol (1.0 equiv.) and a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.[6]

-

Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv.) or sodium hydride (NaH, 1.1 equiv.) portion-wise at room temperature.

-

Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Alkyl Halide Addition: Add cyclopropylmethyl bromide (1.2 equiv.) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).[7]

-

Work-up: Upon completion, cool the reaction to room temperature, and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]

Spectroscopic Analysis and Data Interpretation

The following sections detail the expected spectroscopic data for 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene and the rationale for these predictions based on its structure and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and isotopic distribution of the synthesized compound.

-

Expected Molecular Ion (M⁺): The molecular formula is C₁₁H₁₃BrO₂. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic M⁺ and M+2 isotopic pattern of nearly equal intensity.

-

Predicted m/z Values:

-

For C₁₁H₁₃⁷⁹BrO₂: ~256.01 g/mol

-

For C₁₁H₁₃⁸¹BrO₂: ~258.01 g/mol

-

-

Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation. Key expected fragments include the loss of the cyclopropylmethyl group and cleavage of the ether bonds.

Table 1: Predicted Mass Spectrometry Data

| m/z (Predicted) | Assignment |

| 256/258 | [M]⁺ (Molecular ion peak with Br isotope pattern) |

| 201/203 | [M - C₄H₇]⁺ (Loss of cyclopropylmethyl radical) |

| 186/188 | [M - C₄H₇O]⁺ (Loss of cyclopropylmethoxy radical) |

| 55 | [C₄H₇]⁺ (Cyclopropylmethyl cation) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[8]

-

Aromatic C-H Stretch: Peaks are expected in the range of 3100-3000 cm⁻¹.

-

Aliphatic C-H Stretch: The CH₂ and CH groups of the cyclopropylmethoxy moiety will show stretching vibrations in the 3000-2850 cm⁻¹ region.

-

Aromatic C=C Stretch: Characteristic peaks for the benzene ring will appear in the 1600-1450 cm⁻¹ region.

-

Aryl-O-C (Ether) Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the aryl ether linkage are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

-

C-Br Stretch: A peak in the fingerprint region, typically between 600-500 cm⁻¹, can be attributed to the carbon-bromine bond.

Table 2: Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3080-3000 | Aromatic C-H Stretch |

| ~2960-2870 | Aliphatic C-H Stretch |

| ~1590, 1490 | Aromatic C=C Ring Stretch |

| ~1250 | Asymmetric Aryl-O-C Stretch |

| ~1040 | Symmetric Aryl-O-C Stretch |

| ~800 | C-H Out-of-plane bend (aromatic) |

| ~600-500 | C-Br Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons (3H): The trisubstituted benzene ring will show three protons. Based on the substitution pattern (1,2,4-), we expect an AX, an AMX, or a closely coupled system. The proton ortho to the bromine will likely be a doublet, the proton between the two ether groups a doublet, and the remaining proton a doublet of doublets.

-

Methoxy Protons (3H): A sharp singlet is expected for the -OCH₃ group, typically around 3.8-3.9 ppm.[9]

-

Cyclopropylmethoxy Protons (7H):

-

-O-CH₂- (2H): A doublet, due to coupling with the adjacent CH proton of the cyclopropyl ring.

-

-CH- (1H): A multiplet, coupled to the -O-CH₂- protons and the cyclopropyl ring protons.

-

Cyclopropyl Ring Protons (4H): Complex multiplets in the upfield region (typically 0-1.0 ppm).

-

Table 3: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 6.8 | m | 3H | Ar-H |

| ~3.85 | s | 3H | -OCH₃ |

| ~3.90 | d | 2H | -O-CH₂- |

| ~1.30 | m | 1H | -CH- (cyclopropyl) |

| ~0.65 | m | 2H | -CH₂- (cyclopropyl, diastereotopic) |

| ~0.35 | m | 2H | -CH₂- (cyclopropyl, diastereotopic) |

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (110-160 ppm). The carbons attached to the electronegative oxygen atoms will be downfield, while the carbon attached to the bromine will be more upfield than expected for an unsubstituted carbon due to the heavy atom effect.

-

Methoxy Carbon (1C): A signal around 56 ppm is characteristic for a methoxy group on an aromatic ring.[10]

-

Cyclopropylmethoxy Carbons (4C):

-

-O-CH₂- (1C): Expected around 70-75 ppm.

-

-CH- (1C): Expected around 10-15 ppm.

-

-CH₂- (2C): Two signals expected for the cyclopropyl ring carbons, typically in the upfield region (3-10 ppm).

-

Table 4: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | Ar-C-O (two signals) |

| ~125-110 | Ar-C-H and Ar-C-Br (four signals) |

| ~73 | -O-CH₂- |

| ~56 | -OCH₃ |

| ~12 | -CH- (cyclopropyl) |

| ~4 | -CH₂- (cyclopropyl, two signals) |

The relationship between the proton and carbon signals can be definitively established using 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Caption: Predicted ¹H-¹³C one-bond correlations for the target molecule.

Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following detailed protocols for spectroscopic analysis are provided.

Protocol: Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified product in a volatile solvent like methanol or dichloromethane (1 mL).[11]

-

GC-MS Analysis: Inject 1 µL of the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Column: Use a standard non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min.

-

MS Mode: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV.

-

Mass Range: Acquire data over a mass range of m/z 40-400.

-

-

Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the product. Compare the molecular ion and fragmentation pattern with the predicted data.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (ATR): If the sample is a liquid or oil, place a drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, press it firmly against the crystal.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

-

Sample Spectrum: Acquire the IR spectrum of the sample, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Baseline correct the resulting spectrum and label the characteristic absorption peaks. Compare the peak positions with the predicted values to confirm the presence of the key functional groups.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum with proton decoupling.

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to establish H-H couplings and direct C-H correlations, respectively.

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).

-

Data Analysis: Integrate the ¹H NMR signals, determine multiplicities, and assign all proton and carbon signals to the molecular structure based on chemical shifts, coupling patterns, and 2D correlation data.

Conclusion

The structural elucidation of 4-Bromo-1-(cyclopropylmethoxy)-2-methoxybenzene is a systematic process that integrates synthetic logic with a suite of powerful analytical techniques. By following the protocols and interpretive guidelines presented in this document, researchers can confidently synthesize and verify the structure of this compound. The convergence of data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR provides a self-validating system that ensures the scientific integrity of the structural assignment.

References

- BenchChem. (2025). Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-2-methoxyphenol. Benchchem.

- BenchChem. (2025). Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis. Benchchem.

- MedchemExpress. 4-Bromo-2-methoxyphenol (4-Bromoguaiacol) | Drug Intermediate. MedchemExpress.com.

- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps.

- ChemTalk. (2022, October 23). Williamson Ether Synthesis. ChemTalk.

- Wikipedia. Williamson ether synthesis. Wikipedia.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- University of Richmond. Organic Chemistry Williamson Ether Synthesis. University of Richmond.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 4-Bromo-2-methoxyphenol: A Technical Guide. Benchchem.